molecular formula C14H8Cl3IN2OS B4584233 2,5-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide

2,5-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide

Cat. No. B4584233
M. Wt: 485.6 g/mol
InChI Key: WJDDFOSQTGBDMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves base-catalyzed S-cyclization of corresponding benzamide precursors with acetophenone in the presence of bromine or similar procedures. These syntheses are characterized by their stepwise reactions leading to the formation of structurally complex and functionalized benzamides. For instance, a series of heterocyclic compounds were prepared by S-cyclization, showcasing the versatility of these synthetic routes (Saeed & Wong, 2012).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using spectroscopic methods and crystallography. These compounds may exhibit strong intramolecular hydrogen bonds and crystallize in specific space groups, as demonstrated by their X-ray crystallography data. The molecular structure is critical in determining the compound's reactivity and physical properties (Saeed et al., 2010).

Scientific Research Applications

Synthesis and Characterization

  • The compound's synthesis involves multiple steps, including reactions with primary amines, and it's characterized by spectroscopic techniques such as IR, ^1H and ^13C-NMR, mass spectrometry, and elemental analysis. The crystal structure is often determined using X-ray diffraction data, revealing specific intramolecular interactions and the molecular geometry of the synthesized compounds (Saeed et al., 2010).

Potential Biological Activities

  • Research into similar compounds has shown antimicrobial activity, indicating the potential for 2,5-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide and its derivatives to act against bacterial and fungal pathogens. The structure-activity relationship (SAR) analysis helps in understanding the impact of molecular modifications on biological activity, which is crucial for the development of new antimicrobial agents (Naganagowda & Petsom, 2011).

Antipathogenic Activity

  • Thiourea derivatives, closely related to the compound of interest, have demonstrated significant anti-pathogenic activity, especially against strains known for their biofilm formation capabilities like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the compound's potential utility in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Chemical Transformations

  • The compound is also involved in chemoselective transformations, contributing to the synthesis of biologically relevant molecules. These transformations include N-benzoylation of aminophenols, indicating its utility in organic synthesis and the development of compounds with potential therapeutic applications (Singh et al., 2017).

Mosquito Larvicidal Activity

  • Similar benzamide derivatives have been investigated for their effectiveness against mosquito larvae, showing promise as insecticidal agents. This indicates the broader applicability of the compound in developing environmentally friendly pest control solutions (Schaefer et al., 1978).

properties

IUPAC Name

2,5-dichloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3IN2OS/c15-7-1-3-10(16)9(5-7)13(21)20-14(22)19-12-4-2-8(18)6-11(12)17/h1-6H,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDDFOSQTGBDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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